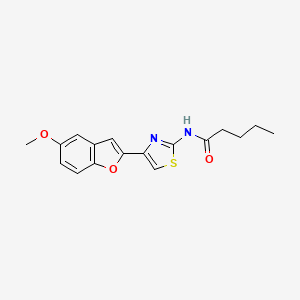

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide

Description

N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide is a synthetic compound featuring a thiazole ring substituted with a 5-methoxybenzofuran moiety at the 4-position and a pentanamide group at the 2-position. The compound’s synthesis, as inferred from similar derivatives, likely involves condensation reactions between functionalized thiazoles and acylated benzofuran precursors.

Properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-3-4-5-16(20)19-17-18-13(10-23-17)15-9-11-8-12(21-2)6-7-14(11)22-15/h6-10H,3-5H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYHBFVPYFKMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NC(=CS1)C2=CC3=C(O2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Methoxybenzofuran Moiety: The methoxybenzofuran group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of methoxybenzofuran and a halogenated thiazole intermediate.

Attachment of the Pentanamide Group: The final step involves the acylation of the thiazole derivative with pentanoyl chloride under basic conditions to form the desired pentanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can take place at the C-2 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nature of the substituent.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Studied for its possible anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and cancer pathways.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, resulting in anticancer activity.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound belongs to a class of N-(4-aryl-thiazol-2-yl)amides , where the aryl group and amide chain dictate physicochemical and biological properties. Key analogs include:

| Compound Name | Core Structure | Substituents | Key Differences | Reference |

|---|---|---|---|---|

| N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide | Thiazole-Benzofuran | 5-Methoxybenzofuran, pentanamide | Reference compound | [8] |

| N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)amide | Thiazole-Benzofuran | 7-Ethoxybenzofuran, variable amide | Ethoxy vs. methoxy; amide chain length | [3] |

| N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamide | Thiazole-Pyridine | 2-Pyridyl, cyclopentanamide | Pyridine vs. benzofuran; cyclopentanamide vs. pentanamide | [4] |

| N-(4-(6-Methoxy-2-oxocoumarin-3-yl)thiazol-2-yl)-5-dithiolanepentanamide (5c) | Thiazole-Coumarin | 6-Methoxycoumarin, dithiolane-pentanamide | Coumarin vs. benzofuran; dithiolane ring | [1] |

| N4-Valeroylsulfathiazole (23) | Sulfathiazole | Sulfonamide-phenyl, pentanamide | Sulfathiazole core vs. benzofuran-thiazole | [6] |

Key Observations :

- Benzofuran vs.

- Amide Chain Length : The pentanamide chain (5 carbons) offers greater flexibility than cyclopentanamide (5-membered ring) in N-[4-(2-pyridyl)thiazol-2-yl]amides, which could affect conformational stability and receptor binding [4].

Physicochemical Properties

Comparative data for melting points, spectral signatures, and solubility:

| Compound | Melting Point (°C) | IR (CO stretch, cm⁻¹) | $^1$H-NMR (Key Signals) | Reference |

|---|---|---|---|---|

| Target Compound | Not reported | ~1660–1670 (estimated) | δ 7.6–8.2 (benzofuran H), δ 2.3–2.5 (pentanamide CH₂) | [8] |

| 5c (Coumarin-thiazole) | 83–84 | 1667 (CO) | δ 6.8–8.2 (coumarin H), δ 3.8 (OCH₃) | [1] |

| N4-Valeroylsulfathiazole (23) | 220–221 | 1667 (CO) | δ 7.5–8.1 (sulfathiazole H) | [6] |

| N-[4-(4-Methoxyphenyl)thiazol-2-yl]-hydrazine hydrobromide | 214–217 | Not reported | δ 7.2–7.8 (aryl H), δ 3.8 (OCH₃) | [9] |

Key Observations :

- Melting Points : The target compound’s thermal stability is likely intermediate between low-melting coumarin derivatives (e.g., 5c at 83–84°C) and rigid sulfathiazoles (e.g., 23 at 220°C) [6].

- IR Spectroscopy : The carbonyl stretch (~1667 cm⁻¹) is consistent across amide-containing analogs, confirming the presence of the pentanamide group [6].

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)pentanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₅H₁₈N₂O₂S

- Molecular Weight : 298.38 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related thiazole compound was shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung carcinoma (A549), and prostate cancer cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Inhibition of Cell Proliferation : Compounds in this class have been reported to significantly reduce cell viability in cancer cell lines. For example, studies indicated that treatment with thiazole derivatives resulted in a dose-dependent decrease in MCF-7 cell viability .

- Induction of Apoptosis : The anticancer activity is often accompanied by apoptotic effects. Techniques such as acridine orange/propidium iodide staining have been used to assess apoptosis, revealing that these compounds can trigger apoptotic pathways in cancer cells .

- Cell Cycle Arrest : Research has shown that these compounds can cause cell cycle arrest at various phases, particularly the G2/M phase, thereby preventing further cell division and growth .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activity of thiazole derivatives:

| Study | Findings |

|---|---|

| Study A (2021) | Demonstrated significant cytotoxicity against MCF-7 cells with IC50 values in the low micromolar range. |

| Study B (2020) | Showed that thiazole derivatives inhibited tubulin polymerization, leading to disruption in microtubule dynamics in cancer cells. |

| Study C (2019) | Reported enhanced anticancer activity when combined with conventional chemotherapy agents, indicating potential for synergistic effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.